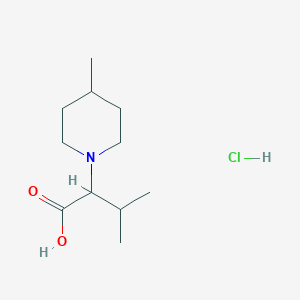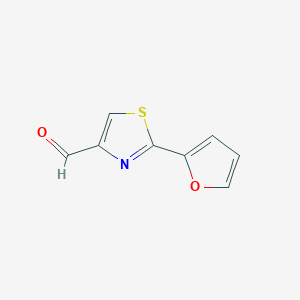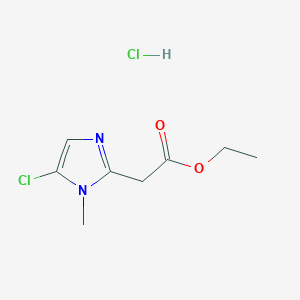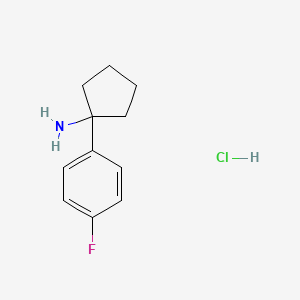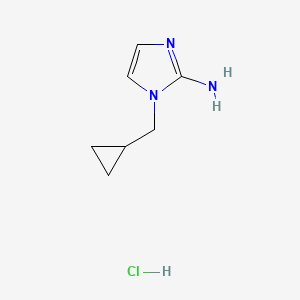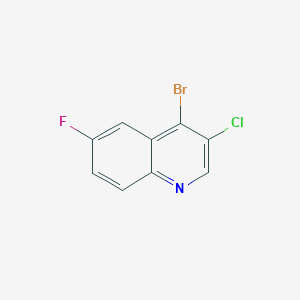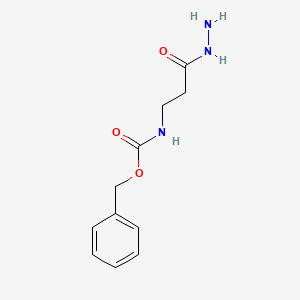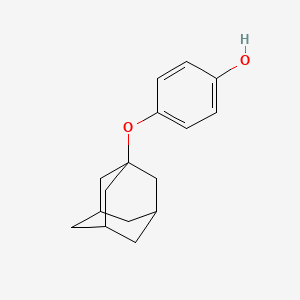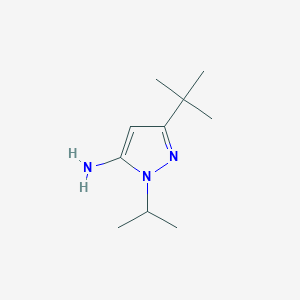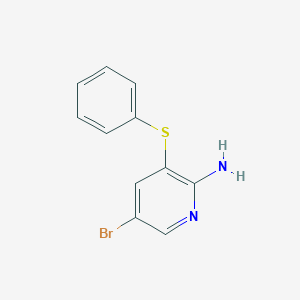![molecular formula C7H4BrN3O3 B1372157 Acide 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylique CAS No. 1225375-60-9](/img/structure/B1372157.png)
Acide 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .
Biochemical Pathways
Inhibition of cdk2 affects the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds that inhibit cdk2 can disrupt the cell cycle and inhibit the growth of cancer cells .
Analyse Biochimique
Biochemical Properties
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes . Additionally, 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular metabolism and gene expression .
Cellular Effects
The effects of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid on cells are multifaceted. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By inhibiting specific kinases within this pathway, 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby impacting cellular metabolism and growth .
Molecular Mechanism
At the molecular level, 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, the compound can induce conformational changes in proteins, leading to altered function and activity . These interactions can result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its ability to modulate gene expression and influence cellular processes .
Méthodes De Préparation
The synthesis of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by bromination and hydroxylation reactions. The reaction conditions often include the use of organic solvents such as pyridine and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system but differ in their specific ring structures and substituents, resulting in distinct properties and applications.
The uniqueness of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O3/c8-4-1-5-9-2-3(7(13)14)6(12)11(5)10-4/h1-2,10H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGSUMETDEAHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN2C1=NC=C(C2=O)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)
